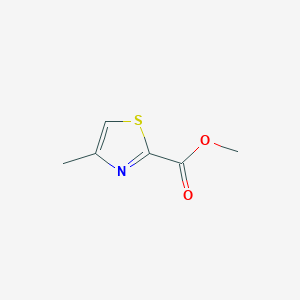

Methyl 4-methylthiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUZTKTDPPXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465699 | |

| Record name | Methyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-15-5 | |

| Record name | Methyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14542-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-methylthiazole-2-carboxylate physical properties

An In-depth Technical Guide on the Physical Properties of Methyl 4-methylthiazole-2-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a solid organic compound with the empirical formula C₆H₇NO₂S.[1] It is characterized by an ester functional group attached to a 4-methylthiazole core.[1]

Data Presentation: Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 62-67 °C | [1] |

| Boiling Point | 233.933 °C | [2] |

| Density | 1.245 g/cm³ | [2] |

| Vapor Pressure | 0.054 mmHg at 25°C | [2] |

| Refractive Index | 1.535 | [2] |

Experimental Protocols

While the provided search results do not contain the specific experimental protocols used to determine the physical properties of this compound, this section describes the standard laboratory methodologies for measuring such properties.

1. Melting Point Determination: The melting point range (62-67 °C) suggests the use of a standard technique such as capillary melting point apparatus.

-

Methodology: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument) and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For higher precision, Differential Scanning Calorimetry (DSC) could be employed, which measures the heat flow difference between the sample and a reference as a function of temperature.

2. Boiling Point Determination: The boiling point is typically determined at atmospheric pressure, though values can be predicted or measured at reduced pressure.

-

Methodology: A common method involves distillation. The compound is heated in a flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For small quantities, a Siwoloboff method can be used, where a small test tube containing the sample and an inverted, sealed capillary tube is heated in a water or oil bath. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary.

3. Density Measurement: The density of a solid can be measured using various techniques.

-

Methodology: Gas pycnometry is a common and accurate method. It determines the volume of the solid by measuring the pressure change of a known quantity of an inert gas (like helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the sample's mass by the measured volume.

Logical and Experimental Workflow Visualization

The synthesis of thiazole derivatives often follows established pathways. The diagram below illustrates a generalized "Hantzsch-type" synthesis workflow that is a plausible route for producing substituted thiazole carboxylates like the target compound. This involves the cyclization reaction between a thioamide and an α-halocarbonyl compound.

Caption: Generalized workflow for the synthesis of a thiazole-2-carboxylate.

References

Methyl 4-methylthiazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 14542-15-5

Synonyms: 4-Methyl-2-thiazolecarboxylic acid methyl ester, Methyl 4-methyl-1,3-thiazole-2-carboxylate

This technical guide provides an in-depth overview of Methyl 4-methylthiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, applications, and relevant biological activities of its derivatives.

Core Compound Data

This compound is a stable, solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 62-67 °C | [1] |

| Boiling Point | 233.933 °C (Predicted) | [2] |

| Density | 1.245 g/cm³ (Predicted) | [2] |

| Solubility | Information not available | |

| InChI Key | QYBUZTKTDPPXJR-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1nc(C)cs1 | [1] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the thiazole ring proton (singlet), and the methyl group on the thiazole ring (singlet, ~2.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl ester carbon, and the methyl group carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the thiazole ring, and C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.19 m/z). |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.[4][5][6][7][8]

Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the well-established Fischer-Speier esterification method.

Materials:

-

4-methylthiazole-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development

The thiazole moiety is a prominent scaffold in a variety of biologically active compounds. This compound and its derivatives serve as crucial intermediates in the synthesis of several pharmaceuticals.

Key Intermediate in the Synthesis of Cefditoren Pivoxil

This compound is a precursor to 4-methyl-5-formylthiazole, a key side-chain intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil.[9][10][11][12][13][14][15] Cefditoren pivoxil is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[13]

References

- 1. This compound 97 14542-15-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN105622636A - Cefditoren pivoxil intermediate preparation method - Google Patents [patents.google.com]

- 11. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102911134A - Synthesis process for cefditoren pivoxil intermediate - Google Patents [patents.google.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 15. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

Structure and formula of Methyl 4-methylthiazole-2-carboxylate

An In-depth Technical Guide to Methyl 4-methylthiazole-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, which is a common scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, making them important intermediates in the development of new pharmaceutical agents. This document provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Formula

The molecular structure of this compound consists of a central thiazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.

-

Chemical Formula: C₆H₇NO₂S[1]

-

SMILES: COC(=O)c1nc(C)cs1

-

InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference |

| Molecular Weight | 157.19 g/mol | [1] |

| Exact Mass | 157.01974964 Da | [1] |

| Appearance | Solid | |

| Melting Point | 62-67 °C | |

| Boiling Point | 233.933 °C | [1] |

| Density | 1.245 g/cm³ | [1] |

| Vapor Pressure | 0.054 mmHg at 25°C | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the reaction of a thioamide with an α-haloketone. For the target molecule, this could involve the reaction of methyl 2-chloro-3-oxobutanoate with a suitable thioamide, followed by esterification if necessary.

Below is a generalized experimental workflow for the synthesis of a substituted thiazole carboxylate, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate thioamide in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding α-haloketone or α-halo ester.

-

Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole carboxylate.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. 1H NMR spectral data for this compound is available in spectral databases[2].

Applications in Research and Drug Development

The 2-amino-4-methylthiazole scaffold, a close analog, is a crucial building block in the synthesis of various biologically active molecules and medicinally useful agents[3]. Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity[3]. Given these precedents, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anti-inflammatory, antibacterial, and anticancer agents. Researchers can utilize this compound as a starting material for further chemical modifications to explore its structure-activity relationships.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it may cause eye irritation (H319). Appropriate personal protective equipment, including safety glasses, should be worn when handling this compound. Standard laboratory safety procedures should be followed to minimize exposure.

References

An In-depth Technical Guide to the Molecular Properties of Methyl 4-methylthiazole-2-carboxylate

This guide provides a detailed overview of the molecular weight and mass of methyl 4-methylthiazole-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Identity and Composition

This compound is a heterocyclic compound with the chemical formula C₆H₇NO₂S.[1] Its structure consists of a thiazole ring substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.

Quantitative Molecular Data

The molecular weight and mass of a compound are fundamental properties crucial for its characterization and application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit | Source |

| Molecular Weight | 157.19 | g/mol | [1] |

| Exact Mass | 157.01974964 | Da | [1][2] |

| Molecular Formula | C₆H₇NO₂S | [1] |

Methodology for Determination of Molecular Properties

The molecular weight and exact mass presented in this guide are computed properties. These values are calculated based on the elemental composition of the molecule (C₆H₇NO₂S) and the standard atomic weights of its constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

-

Molecular Weight (Average Mass): This is calculated by summing the average atomic masses of all atoms in the molecular formula. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.

-

Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant isotope of each element in the molecule. This value is particularly important in mass spectrometry, where it allows for the precise identification of compounds.

The relationship between the chemical structure and its fundamental molecular properties is a cornerstone of chemical analysis. The following diagram illustrates this logical connection for this compound.

References

Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methylthiazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

A proton NMR spectrum for this compound is indexed in spectral databases, however, the specific chemical shift values are not publicly available at this time.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Publicly available ¹³C NMR data for this compound could not be located at the time of this publication.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

Specific IR absorption peaks for this compound are not detailed in currently accessible literature.

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 157.02 | [M]⁺ (Monoisotopic Mass) |

Experimental Protocols

While specific experimental data for the target compound is limited, the following protocols are based on established methods for the characterization of similar thiazole derivatives and serve as a guide for researchers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹, and the positions of absorption bands (peaks) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions would be measured to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 4-methylthiazole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-methylthiazole-2-carboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining the solubility of this compound. It includes detailed experimental protocols based on established methodologies for similar heterocyclic compounds and a template for data presentation.

Introduction

This compound is a heterocyclic compound with the chemical formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol .[1] Its structure, featuring a thiazole ring, an ester group, and a methyl group, suggests it is a solid at room temperature with a melting point in the range of 62-67 °C. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications in drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo screening. The solubility of a compound dictates its bioavailability and the feasibility of its formulation for therapeutic delivery.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran (THF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Toluene | |||

| Heptane |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental practice in chemical and pharmaceutical sciences. The most widely accepted and reliable method for this purpose is the shake-flask method. This method involves equilibrating an excess amount of the solid solute with the solvent of interest until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

3.1. Shake-Flask Method for Equilibrium Solubility

Principle: An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials.

-

Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C (298.15 K) is typically used.

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time for equilibration may need to be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using one of the analytical methods described below.

-

3.2. Analytical Methods for Concentration Determination

The choice of analytical method will depend on the properties of the compound and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve.

-

UV-Visible Spectroscopy: If this compound has a chromophore that absorbs in the UV-Visible region, this method can be used. A wavelength of maximum absorbance (λmax) should be determined. A standard curve of absorbance versus concentration is then constructed to determine the concentration of the unknown sample.

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. While simple, it is less sensitive than chromatographic or spectroscopic methods and requires a relatively high solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide outlines the standard methodologies for the experimental determination of the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the public domain, the detailed protocols for the shake-flask method, coupled with appropriate analytical techniques, provide a robust framework for researchers to generate reliable and accurate solubility data. This information is invaluable for the advancement of research and development projects involving this compound.

References

An In-depth Technical Guide to the Synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4-methyl-2-thiazolecarboxylic acid methyl ester, a key building block in medicinal chemistry and drug development. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with a common and effective two-step synthesis starting from the commercially available 2-bromo-4-methylthiazole.

Synthetic Strategy Overview

The synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester is most effectively achieved through a two-step process:

-

Carboxylation of 2-bromo-4-methylthiazole: This step involves a halogen-metal exchange reaction followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 2-position of the thiazole ring.

-

Esterification of 4-methyl-2-thiazolecarboxylic acid: The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification or through an acid chloride intermediate.

This approach is favored due to the ready availability of the starting brominated thiazole and the generally high yields of the individual steps.

Experimental Protocols

Synthesis of 4-methyl-2-thiazolecarboxylic acid

This protocol describes the formation of the carboxylic acid intermediate from 2-bromo-4-methylthiazole.

Materials:

-

2-bromo-4-methylthiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry tetrahydrofuran (THF)

-

Dry carbon dioxide (CO2) gas or dry ice

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes, or carefully add crushed dry ice to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-thiazolecarboxylic acid.

-

The crude product can be purified by recrystallization.

Synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester

This section details two common methods for the esterification of the carboxylic acid intermediate.

Materials:

-

4-methyl-2-thiazolecarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-thiazolecarboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methyl-2-thiazolecarboxylic acid methyl ester.

Materials:

-

4-methyl-2-thiazolecarboxylic acid

-

Thionyl chloride (SOCl2) or oxalyl chloride

-

Dry dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA) or pyridine

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, suspend 4-methyl-2-thiazolecarboxylic acid (1.0 eq) in dry DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 4-methyl-2-thiazolecarbonyl chloride in dry DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of methanol (1.5 eq) and triethylamine (1.5 eq) in dry DCM.

-

Slowly add the methanol/triethylamine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |

| Carboxylation | 2-bromo-4-methylthiazole | 1. n-BuLi 2. CO2 | THF | -78 to RT | 70-85 |

| Esterification (Fischer) | 4-methyl-2-thiazolecarboxylic acid | MeOH, H2SO4 (cat.) | Methanol | Reflux | 80-95 |

| Esterification (Acid Chloride) | 4-methyl-2-thiazolecarboxylic acid | 1. SOCl2 2. MeOH, TEA | DCM | 0 to Reflux | 85-95 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of 4-methyl-2-thiazolecarboxylic acid methyl ester.

Caption: Overall synthetic pathway for 4-methyl-2-thiazolecarboxylic acid methyl ester.

Caption: Detailed experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the Basic Reactivity of the Thiazole Ring in Carboxylate Esters

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug discovery, found in numerous clinically significant agents, including anticancer and anti-inflammatory drugs.[1][2][3] Its unique electronic structure, arising from the presence of both sulfur and nitrogen heteroatoms, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of the basic reactivity of the thiazole ring, with a specific focus on the modulatory effects of a carboxylate ester substituent. We will explore the electronic properties, key reaction pathways such as electrophilic and nucleophilic substitutions, and the synthetic utility of thiazole carboxylate esters. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of core chemical principles to serve as a practical resource for professionals in the field.

Introduction to the Thiazole Ring

Thiazole, or 1,3-thiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[4] The thiazole nucleus is a key structural component in a variety of natural products, most notably vitamin B1 (thiamine), and is a privileged scaffold in pharmaceutical development.[3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6]

The chemical reactivity of thiazole is governed by its aromatic nature, which results from the delocalization of a lone pair of electrons from the sulfur atom to form a 6π-electron system.[7][8] This aromaticity is greater than that of the corresponding oxazole ring, leading to significant chemical stability.[4][5]

Core Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is a hybrid of its constituent parts, exhibiting characteristics of both a pyridine-like nitrogen and a thiophene-like sulfur.[8][9]

Electronic Structure and Aromaticity

The thiazole ring is planar, and its aromaticity is confirmed by ¹H NMR spectroscopy, which shows ring proton chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current.[4][5] The distribution of π-electron density is not uniform, which dictates its regioselectivity in chemical reactions:

-

C2 Position: This carbon is the most electron-deficient due to its position between two electronegative heteroatoms. It is the primary site for nucleophilic attack and deprotonation by strong bases.[4][5][7][8][9]

-

C5 Position: This carbon is the most electron-rich and is the preferred site for electrophilic substitution.[4][5][8][9][10][11]

-

C4 Position: This position is considered nearly electronically neutral.[9]

-

N3 Position: The lone pair of electrons on the nitrogen atom makes it the site of protonation and N-alkylation.[9]

Caption: Electronic properties and primary sites of reactivity on the thiazole ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attacks on the thiazole ring occur preferentially at the electron-rich C5 position.[9][10] If the C5 position is occupied, substitution may occur at C4, though this is less common.[9][11] The presence of electron-donating groups at C2 enhances the rate of EAS at C5.[9] Common EAS reactions include:

-

Halogenation: Bromination of thiazole with Br₂ yields 5-bromothiazole.[10]

-

Nitration: Reaction with a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) produces 5-nitrothiazole.[10]

-

Mercuration: Thiazole reacts with mercury acetate, with a preference for substitution in the order C5 > C4 > C2.[9]

Nucleophilic Reactivity and Deprotonation

The proton at the C2 position is significantly acidic (pKa in DMSO ≈ 29.5) and can be abstracted by strong bases such as organolithium reagents (e.g., n-BuLi) or Hauser bases.[4][9][12] This deprotonation generates a potent C2-lithiothiazole nucleophile, which is a key intermediate for introducing a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) at this position.[9][10]

Nucleophilic Aromatic Substitution (NAS)

Due to the electron-deficient nature of the C2 position, NAS is a viable pathway, particularly when a good leaving group (e.g., a halogen) is present at C2.[7][9] The reaction often requires a strong nucleophile or activation of the ring by an electron-withdrawing group.[9][10] For example, sodamide can convert thiazole into 2-aminothiazole.

Reactions at the Ring Nitrogen

The nitrogen at the N3 position is basic (pKa of conjugate acid ≈ 2.5) and readily undergoes protonation.[4][9] It can also be alkylated by alkyl halides to form resonance-stabilized thiazolium cations, which are important as catalysts in various organic reactions.[9] Oxidation of the nitrogen with agents like mCPBA yields the aromatic thiazole N-oxide.[4]

Influence of the Carboxylate Ester Group

A carboxylate ester group (-COOR) is a moderately electron-withdrawing group. Its presence on the thiazole ring significantly modulates the ring's intrinsic reactivity.

-

Deactivation towards EAS: The ester group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Electrophilic substitution becomes substantially more difficult.

-

Activation towards NAS: By withdrawing electron density, the ester group further enhances the electrophilicity of the ring carbons, particularly C2 and C4, activating them towards nucleophilic attack. This is especially relevant if a leaving group is present on the ring.

-

Increased Acidity of Ring Protons: The electron-withdrawing effect of the ester increases the acidity of the C-H protons on the ring, making deprotonation, especially at C2, more facile.

Synthesis of Thiazole Carboxylate Esters

The most prevalent and versatile method for synthesizing substituted thiazoles, including carboxylate esters, is the Hantzsch Thiazole Synthesis .[4][7][13] This method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide.[7] To synthesize thiazole carboxylate esters, a common precursor is an α-halo-β-ketoester.

For instance, 2-amino-4-alkylthiazole-5-carboxylates can be synthesized by the α-halogenation of a β-keto ester followed by cyclization with thiourea.[14]

Caption: General workflow for the Hantzsch synthesis of a thiazole carboxylate ester.

Key Reactions of Thiazole Carboxylate Esters

Reactions Involving the Thiazole Ring

Even with the deactivating ester group, key reactions of the thiazole ring remain accessible:

-

C2-Lithiation: Deprotonation at the C2 position with a strong base is still a primary method for functionalization. The resulting nucleophile can react with various electrophiles to introduce substituents at the C2 position.

-

Nucleophilic Aromatic Substitution: If a leaving group such as a halogen is present at the C2 or C4 position, it can be readily displaced by nucleophiles. For example, treatment of ethyl 2-chlorothiazole-5-carboxylate with certain nucleophiles can lead to substitution products.[15]

Reactions of the Ester Moiety

The carboxylate ester group itself is a versatile functional handle that can undergo several important transformations without disrupting the thiazole ring:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding thiazole carboxylic acid under acidic or basic conditions. Thiazole-4-carboxylic acid, for instance, can be prepared by oxidizing 4-hydroxymethylthiazole with nitric and sulfuric acid, with yields often exceeding 90%.[16]

-

Amidation: Reaction with amines can convert the ester into a thiazole carboxamide. This is a common transformation in drug development to modulate properties like solubility and target binding.

-

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethylthiazole) using reducing agents like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

Quantitative data provides a clearer understanding of the reactivity and properties of thiazole derivatives.

Table 1: Acidity and Basicity Data

| Compound/Site | pKa Value | Type | Conditions/Solvent | Reference(s) |

|---|---|---|---|---|

| Thiazole (conjugate acid) | 2.5 | Basicity (N3) | Water | [4] |

| Imidazole (conjugate acid) | 7.0 | Basicity | Water | [4] |

| Thiazole (C2-H) | ~29.5 | Acidity | DMSO | [12] |

| Carboxylic Acid (-COOH) | 4-5 | Acidity | Water | [17] |

| Water | 15.7 | Acidity | Water |[17] |

Table 2: Representative Reaction Yields

| Reaction | Product | Yield (%) | Conditions | Reference(s) |

|---|---|---|---|---|

| Photolysis of Isoxazole with Thioamide | Thiazole-5-carboxylate ester | 40-60% | Acetonitrile, trifluoroacetic acid | [15] |

| Oxidation of 4-Hydroxymethylthiazole | Thiazole-4-carboxylic acid | >90% | Nitric acid, sulfuric acid | [16] |

| Hantzsch Synthesis | 2,4-disubstituted thiazoles | Good to Excellent | Varies | [18] |

| Oxidation of 4-Methylthiazole | Thiazole-4-carboxylic acid | 71% | HNO₃, H₂SO₄ |[16] |

Experimental Protocols

The following are representative protocols for the synthesis and modification of thiazole carboxylate esters.

Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from general procedures for Hantzsch synthesis involving β-keto esters.[14]

-

Materials: Ethyl acetoacetate, N-Bromosuccinimide (NBS), thiourea, ethanol.

-

Step 1: α-Halogenation. To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours until TLC indicates complete consumption of the starting material. The crude ethyl 2-bromoacetoacetate is typically used in the next step without further purification.

-

Step 2: Cyclocondensation. To the crude solution from Step 1, add thiourea (1.1 eq). Heat the reaction mixture to reflux (approx. 78 °C in ethanol) for 3-6 hours. Monitor the reaction progress by TLC.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture may form a precipitate. The mixture is often neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl Thiazole-4-carboxylate to Thiazole-4-carboxylic Acid

This protocol is based on standard ester hydrolysis procedures.

-

Materials: Ethyl thiazole-4-carboxylate, sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, ethanol.

-

Step 1: Saponification (Basic Hydrolysis). Dissolve ethyl thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq). Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting ester is consumed.

-

Step 2: Acidification and Isolation. Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.[16] The thiazole-4-carboxylic acid will precipitate out of the solution.

-

Step 3: Purification. Collect the precipitated solid by filtration. Wash the solid with a small amount of ice-cold water to remove residual salts and acid. Dry the product under vacuum to yield the pure thiazole-4-carboxylic acid.

Conclusion

The thiazole ring is a versatile and reactive scaffold whose properties are significantly influenced by its substituents. Carboxylate esters serve not only as a key functional group in many biologically active thiazoles but also as a powerful modulator of the ring's electronic character. The electron-withdrawing nature of the ester deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack and enhancing the acidity of the C2 proton. This predictable reactivity, combined with robust synthetic methods like the Hantzsch synthesis and the chemical versatility of the ester group itself, makes thiazole carboxylate esters exceptionally valuable intermediates for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental principles is critical for the rational design and synthesis of novel thiazole-based therapeutic agents.

References

- 1. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Heterocyclic compound thiazole | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. firsthope.co.in [firsthope.co.in]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 17. chem.indiana.edu [chem.indiana.edu]

- 18. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide: Methyl 4-methylthiazole-2-carboxylate

For researchers, scientists, and professionals in drug development, securing a reliable supply of high-purity chemical intermediates is a critical first step in the research and development pipeline. Methyl 4-methylthiazole-2-carboxylate (CAS No. 14542-15-5), a key heterocyclic building block, is no exception. This technical guide provides an in-depth overview of commercial suppliers, relevant chemical data, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the biological significance of its derivatives, offering insights into their potential therapeutic applications.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, with varying purity levels and available quantities. The following table summarizes the product specifications from several key commercial vendors. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Sigma-Aldrich | 97% | 14542-15-5 | C₆H₇NO₂S | 157.19 | Solid | 62-67 | - | - |

| Pure Chemistry Scientific Inc. | 95% | 14542-15-5 | C₆H₇NO₂S | - | - | - | 233.933 | - |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | 14542-15-5 | C₆H₇NO₂S | 157.19 | - | - | 233.933 | 1.245 |

| Hangzhou Subi Peptide Technology Co.,Ltd. | 99% | 14542-15-5 | C₆H₇NO₂S | - | - | - | - | - |

Synthesis and Purification Protocols

The synthesis of this compound and its derivatives often involves multi-step reactions. Below are representative experimental protocols adapted from the scientific literature for the synthesis of related thiazole compounds, which can be modified for the target molecule.

Protocol 1: Synthesis of a Thiazole Precursor (Ethyl 2-amino-4-methylthiazole-5-carboxylate)

This protocol describes a one-pot synthesis method.[1]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).

-

Cool the mixture to below 0°C.

-

Slowly add NBS (0.06 mol) to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea (0.05 mol).

-

Heat the reaction mixture to 80°C for 2 hours.

-

Cool the mixture to room temperature and filter to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL).

-

Stir the resulting mixture at room temperature for 10 minutes to allow for the formation of a yellow precipitate.

-

Filter the precipitate and wash it with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Protocol 2: Hydrolysis of Thiazole Esters to Carboxylic Acids

This general procedure can be adapted for the hydrolysis of this compound to its corresponding carboxylic acid.[2]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution (1 M)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve the thiazole ester (e.g., 1.0 g) in a stirring solution of NaOH (e.g., 150 mL of 85 mM) at 50-60°C.

-

Continue stirring for 30 minutes until a clear solution is formed.

-

Cool the reaction mixture.

-

Acidify the solution to pH 3-4 with 1 M HCl.

-

A precipitate will form. Collect the precipitate by filtration using a Buchner funnel.

-

Recrystallize the crude product from methanol to obtain the pure carboxylic acid.[2]

Biological Activity and Signaling Pathways

Derivatives of 4-methylthiazole-2-carboxylic acid have shown significant potential in drug discovery, exhibiting a range of biological activities. Two notable areas of investigation are in cancer and infectious diseases.

Anti-Cancer Activity: Targeting Mucin 1 (MUC1)

Certain derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[3] The inhibition of MUC1 can disrupt downstream signaling pathways involved in cell proliferation and survival.

Caption: Inhibition of the MUC1 signaling pathway by a thiazole derivative.

Anti-Tubercular Activity: Targeting mtFabH

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[2][4] These compounds can target enzymes in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, such as the β-ketoacyl-ACP synthase mtFabH.[2][4] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Caption: Inhibition of the mycobacterial fatty acid synthesis pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiazole Chemistry for Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms offers a unique combination of electronic properties and steric features, making it a versatile building block for the design of novel therapeutic agents.[3][4] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5] Prominent examples of FDA-approved drugs containing a thiazole moiety include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, highlighting the significance of this heterocycle in modern drug discovery.[5]

This guide provides a comprehensive overview of the core principles of thiazole chemistry, with a focus on its synthesis and functionalization to create diverse building blocks for drug development. Detailed experimental protocols for key reactions, quantitative data, and diagrammatic representations of synthetic pathways are presented to facilitate practical application in a research setting.

Core Chemistry: Structure and Reactivity

The thiazole ring is a planar, aromatic system that adheres to Hückel's rule, with the delocalization of a lone pair of electrons from the sulfur atom contributing to its 6 π-electron system.[4][6] This aromaticity is reflected in the 1H NMR chemical shifts of the ring protons, which typically appear between 7.27 and 8.77 ppm.[7][8]

The electronic distribution within the ring governs its reactivity. The C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[7][9] Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack and deprotonation by strong bases like organolithium reagents.[9][10] The nitrogen atom at the 3-position is basic and readily undergoes protonation or N-alkylation to form thiazolium salts.[9]

Synthesis of the Thiazole Core

Several classical and modern synthetic methods are employed to construct the thiazole ring, providing access to a wide array of substituted derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most widely used method for thiazole ring formation.[11] It involves the condensation of an α-haloketone with a thioamide.[7][12] This method is known for its simplicity and generally high yields.[12]

A common variation of this synthesis utilizes thiourea as the thioamide component to produce 2-aminothiazoles, which are valuable precursors for further functionalization.[3][12]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [12]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[9][13] This reaction proceeds under mild conditions and offers a complementary approach to the Hantzsch synthesis.[5][13]

An illustrative application of this method is the synthesis of 2-methyl-5-aminothiazole from aminoacetonitrile and ethyldithioacetate, which serves as a building block for kinase inhibitors.[14]

Other Synthetic Methods

Additional methods for constructing the thiazole ring include:

-

Gabriel Thiazole Synthesis: This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide.

-

From Thioamides: Thiazole derivatives can be synthesized from thioamides and α-chloroxiranes.[9]

-

Tcherniac's Synthesis: This involves the hydrolysis of α-thiocyanoketones with acid.[9]

Functionalization of Thiazole Building Blocks

Once the thiazole core is synthesized, it can be further modified at various positions to create a library of diverse building blocks.

Electrophilic Substitution

As mentioned, electrophilic substitution reactions, such as halogenation and nitration, predominantly occur at the C5 position.[9][10] The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5.[9]

Nucleophilic Substitution

Nucleophilic substitution is most favorable at the electron-deficient C2 position, especially when a good leaving group (e.g., a halogen) is present.[9][10] Ring activation, for instance, through quaternization of the ring nitrogen, can enhance the susceptibility of the C2 position to nucleophilic attack.[9]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for the functionalization of thiazole building blocks. Common examples include:

-

Suzuki Coupling: Palladium-catalyzed reaction of a halothiazole with a boronic acid or ester.

-

Heck Coupling: Palladium-catalyzed reaction of a halothiazole with an alkene.[15]

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halothiazole with a terminal alkyne.

-

C-H Arylation: Direct arylation of the thiazole C-H bonds, often catalyzed by palladium or copper.[16]

These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkenyl groups, at specific positions on the thiazole ring.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis and functionalization of thiazole building blocks.

Table 1: Hantzsch Thiazole Synthesis - Representative Examples

| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Chloroacetaldehyde | Thiourea | Water | Reflux | 2 | 75-85[17] |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High[12] |

| Chloroacetone | Thioacetamide | Ethanol | Reflux | 3 | ~80 |

Table 2: Functionalization of Thiazoles - Reaction Conditions and Yields

| Thiazole Substrate | Reaction Type | Reagents | Catalyst | Solvent | Yield (%) |

| 2-Chlorothiazole | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 85-95 |

| 2-Bromothiazole | Heck Coupling | Styrene | Pd(OAc)₂ | DMF | 70-85 |

| 2-Iodothiazole | Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 80-90 |

| Thiazole | C-H Arylation | Iodobenzene | Pd(OAc)₂ | Acetic Acid | 60-75 |

Thiazole Building Blocks in Drug Discovery: Case Studies

The strategic application of thiazole chemistry is evident in the synthesis of numerous marketed drugs.

Dasatinib

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] Its synthesis often involves the construction of a functionalized 2-aminothiazole core, followed by coupling with other heterocyclic fragments.[18][19] One synthetic route involves the reaction of 2-chlorothiazole with n-butyllithium followed by the addition of 2-chloro-6-methylphenyl isocyanate to yield a key amide intermediate with a yield of 86%.[18]

Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[5] The synthesis of this complex molecule involves the preparation of a substituted thiazole building block, specifically 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole.[20]

Visualizing Synthetic Pathways and Workflows

Graphviz diagrams are provided below to illustrate key synthetic pathways and experimental workflows.

References

- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. firsthope.co.in [firsthope.co.in]

- 11. synarchive.com [synarchive.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 19. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 20. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-methylthiazole-2-carboxylate (CAS No. 14542-15-5), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Properties

This compound is a solid ester compound.[1] Its fundamental physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14542-15-5 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 62-67 °C | [1] |

| Boiling Point | 233.933 °C | [2] |

| Density | 1.245 g/cm³ | [2] |

| Vapor Pressure | 0.054 mmHg at 25°C | [2] |

| InChI Key | QYBUZTKTDPPXJR-UHFFFAOYSA-N | [1] |

| SMILES String | COC(=O)c1nc(C)cs1 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as an eye irritant.[1] Appropriate personal protective equipment (PPE) must be worn to prevent exposure.

Table 2: GHS Hazard Classification

| Classification | Code | Pictogram | Signal Word | Hazard Statement |

| Eye Irritation | H319 | GHS07 | Warning | Causes serious eye irritation.[1] |

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[5]

Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.

4.1 Safe Handling

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[5]

-

Ensure adequate ventilation. Use only in a well-ventilated area, such as a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, mist, gas, or vapors.[5]

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[4]

4.2 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

The designated storage class is 13 - Non Combustible Solids.[1]

4.3 Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.[3]

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[3]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[3]

Experimental Protocols

Protocol: General Safe Handling in a Laboratory Setting

This protocol outlines the standard procedure for safely handling this compound in a research environment.

-

Preparation and Pre-Handling Check:

-

Verify that the Safety Data Sheet (SDS) has been reviewed and is accessible.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Confirm that an emergency eyewash station and safety shower are unobstructed and nearby.[4]

-

Don the required PPE: safety goggles conforming to EN166 or NIOSH standards, appropriate chemical-resistant gloves, and a flame-retardant lab coat.[5]

-

-

Chemical Handling and Dispensing:

-

Perform all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[5]

-

Use spark-proof tools and equipment if there is any risk of dust explosion, although the material is not classified as flammable.[4]

-

Weigh the required amount of the solid in a tared container.

-

Clean any spills immediately with an inert absorbent material (e.g., sand, silica gel) and place it in a sealed container for disposal.[4]

-

-

Post-Handling Procedures:

-

Tightly seal the source container.[6]

-

Decontaminate all equipment and the work surface.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Properly label and store any prepared solutions according to safety guidelines.

-

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate key safety workflows and concepts for handling chemical reagents in a laboratory setting.

Caption: General workflow for safe chemical handling in a laboratory.

Caption: Logical relationship of hazard assessment and control measures.

References

- 1. This compound 97 14542-15-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Methylthiazole-2-Carboxylic Acid Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]

Methodological & Application

Application Notes: One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Introduction

2-Substituted-4-methylthiazole-5-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The thiazole ring is a key structural motif found in numerous biologically active molecules. Specifically, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated promising antineoplastic potential, showing significant antileukemic activity against various human cancer cell lines.[1] These compounds also serve as crucial building blocks in the synthesis of medicinally important agents, including treatments for allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[1]

One-Pot Synthesis Advancement

The traditional synthesis of these thiazole derivatives often involves a two-step process that can be cumbersome and may result in lower overall yields.[1][3] A more efficient, one-pot procedure has been developed that simplifies the synthesis, making it more practical for research and development.[1][2][3] This method combines the bromination of a starting β-keto ester, such as ethyl acetoacetate, with N-bromosuccinimide (NBS), followed by in-situ cyclization with a thiourea or its N-substituted derivatives.[1][2][3] This streamlined "one-pot" approach not only simplifies the experimental setup but has also been shown to significantly increase the overall yield of the desired product.[1][2]

The reaction is typically carried out under mild conditions in a mixed solvent system, such as tetrahydrofuran (THF) and water.[1][3] This methodology has been successfully applied to a range of N-alkyl and N-aryl substituted thioureas, demonstrating its versatility in generating a library of 2-substituted-4-methylthiazole-5-carboxylates with diverse functionalities.[1][2] The ability to readily synthesize these structurally diverse compounds provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the development of novel anti-tumor and anti-HIV agents.[3]

Experimental Protocols

General One-Pot Procedure for the Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a general method for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates via a one-pot reaction.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or N-substituted thiourea derivative

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

A solution of ethyl acetoacetate (1.0 eq) in a mixture of water and THF is prepared in a reaction vessel.

-

The solution is cooled to below 0°C in an ice bath.

-

N-Bromosuccinimide (1.2 eq) is added to the cooled solution portion-wise, maintaining the temperature below 0°C.

-

The reaction mixture is then stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Once the starting ethyl acetoacetate is consumed, the appropriate thiourea or N-substituted thiourea (1.0 eq) is added to the mixture.

-

The reaction mixture is heated to 80°C and stirred for the time specified for the particular substrate (see Table 1).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Any insoluble material is removed by filtration.

-

Ammonia solution is added to the filtrate to induce precipitation of the product.

-

The resulting solid is stirred at room temperature for about 10 minutes and then collected by filtration.

-

The filter cake is washed thoroughly with water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure ethyl 2-substituted-4-methylthiazole-5-carboxylate.

Example Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol provides a specific example for the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Materials:

-

Ethyl acetoacetate (6.50 g, 0.05 mol)

-

N-Bromosuccinimide (10.5 g, 0.06 mol)

-

Thiourea (3.80 g, 0.05 mol)

-

Tetrahydrofuran (20.0 mL)

-

Water (50.0 mL)

-

Ammonia solution (NH₃·H₂O, 8.0 mL)

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a reaction flask, cool the mixture to below 0°C using an ice bath.[1]

-

Add NBS (10.5 g, 0.06 mol) to the flask.[1]

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.[1]

-

Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.[1]

-

Heat the mixture to 80°C and maintain for 2 hours.[1]

-

Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[1]

-

To the filtrate, add ammonia solution (8.0 mL). A yellow precipitate will form.[1]

-

Stir the mixture with the precipitate for 10 minutes at room temperature.[1]